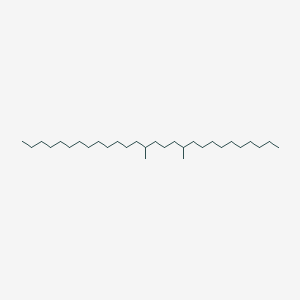![molecular formula C22H49N3O2 B14468532 Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol CAS No. 68443-85-6](/img/structure/B14468532.png)
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol is a chemical compound with the molecular formula C22H46N2O2 . . This compound is characterized by its unique structure, which includes a long carbon chain and functional groups that contribute to its reactivity and applications.
Preparation Methods
The synthesis of isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol typically involves the reaction of isooctadecanoic acid with 2-[(2-aminoethyl)amino]ethanol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol can be compared with other similar compounds, such as:
Stearamide: Similar in structure but lacks the aminoethyl and hydroxyethyl groups.
Oleamide: Contains a double bond in the carbon chain, which affects its reactivity and applications.
Palmitamide: Has a shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and long carbon chain, which contribute to its distinct reactivity and wide range of applications .
Properties
CAS No. |
68443-85-6 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;16-methylheptadecanamide |
InChI |
InChI=1S/C18H37NO.C4H12N2O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;5-1-2-6-3-4-7/h17H,3-16H2,1-2H3,(H2,19,20);6-7H,1-5H2 |
InChI Key |
CQGNKFQLZKGCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N.C(CNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
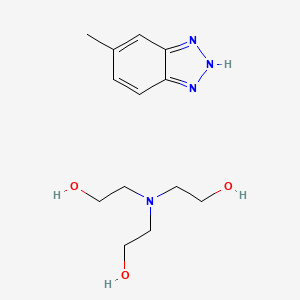

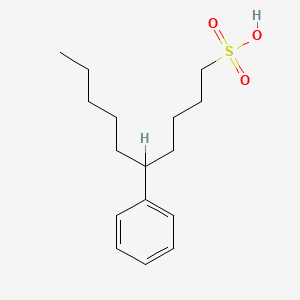
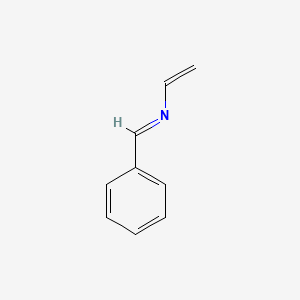
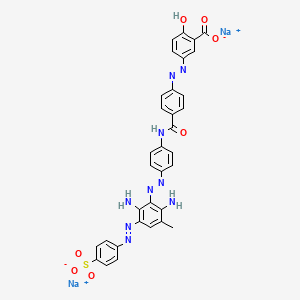
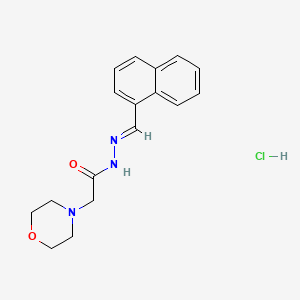

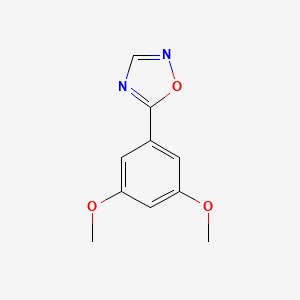
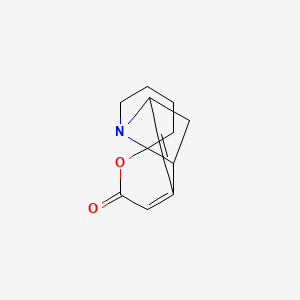
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
